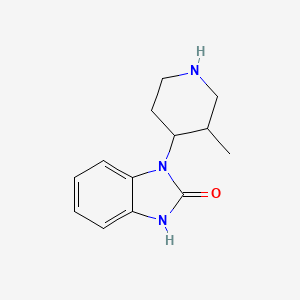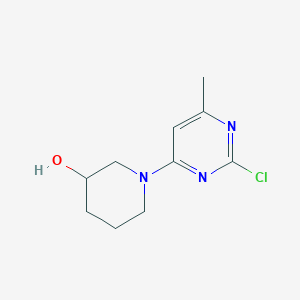
(5S)-1-(tert-Butoxycarbonyl)-5-ethyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl group at the 5-position of the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as pyrrolidine and ethyl bromide.
Alkylation: The pyrrolidine is alkylated with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to introduce the ethyl group at the 5-position.
Protection: The nitrogen atom of the pyrrolidine ring is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The resulting intermediate is carboxylated using carbon dioxide in the presence of a strong base like sodium hydride to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production of (2S,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
化学反应分析
Types of Reactions
(2S,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the Boc group.
Major Products
Oxidation: N-oxides or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Free amine derivatives.
科学研究应用
(2S,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other bioactive molecules.
作用机制
The mechanism of action of (2S,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients that interact with enzymes or receptors in the body. The Boc protecting group provides stability during synthetic transformations, allowing for selective reactions at other functional groups.
相似化合物的比较
Similar Compounds
- (2S,5R)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid
- (2R,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid
- (2R,5R)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid
Uniqueness
(2S,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The (2S,5S) configuration may provide distinct advantages in terms of selectivity and efficiency in synthetic applications compared to its diastereomers.
属性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
(2S,5S)-5-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-7-9(10(14)15)13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 |
InChI 键 |
AREPFWVWZHSJPD-IUCAKERBSA-N |
手性 SMILES |
CC[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O |
规范 SMILES |
CCC1CCC(N1C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



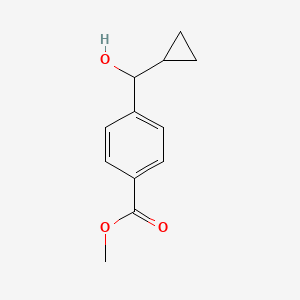
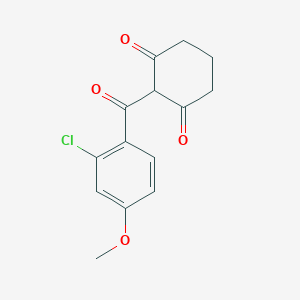

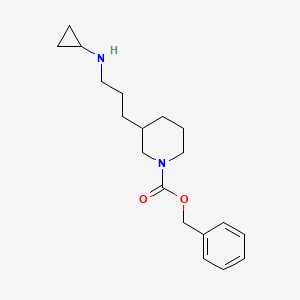
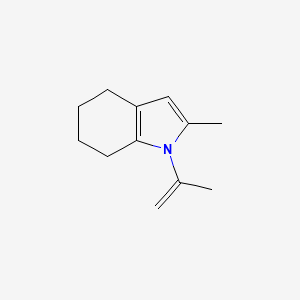
![(R)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13972741.png)

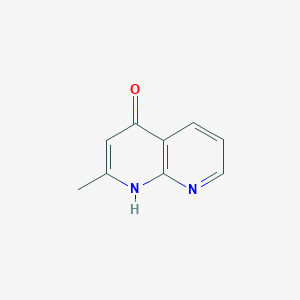
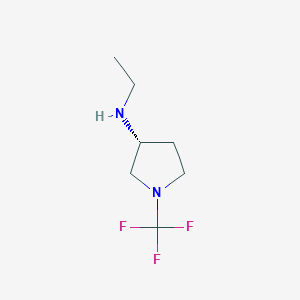
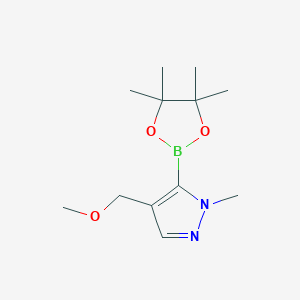
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B13972791.png)
